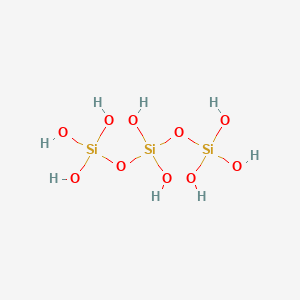

Trisiloxaneoctol

Descripción

Propiedades

Número CAS |

57956-13-5 |

|---|---|

Fórmula molecular |

H8O10Si3 |

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

dihydroxy-bis(trihydroxysilyloxy)silane |

InChI |

InChI=1S/H8O10Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H |

Clave InChI |

KJBIEXVTXANGSJ-UHFFFAOYSA-N |

SMILES |

O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |

SMILES canónico |

O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Trisiloxaneoctol shares structural similarities with other trisiloxanes, such as hexamethylcyclotrisiloxane (CAS 541-05-9), a cyclic trisiloxane with methyl substituents . Key differences arise in functional groups:

- Hexamethylcyclotrisiloxane : Cyclic structure with six methyl groups, imparting high volatility and low polarity.

- This compound : Hypothesized to have hydroxyl or octyl groups, enhancing hydrophilicity or surfactant properties.

Using the grouping/read-across approach (as per regulatory guidelines), compounds with shared functional groups (e.g., siloxane backbones) or similar carbon-chain lengths can be compared for safety and performance .

Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Métodos De Preparación

Reaction Mechanism and Precursors

The hydrosilylation method employs platinum catalysts to facilitate the addition of silicon-hydrogen (Si-H) bonds to unsaturated alcohols or amines. A seminal approach involves reacting 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) with polyfunctional alcohols, such as trimethylolpropane, under controlled conditions. The trisiloxane backbone (Si-O-Si-O-Si) reacts with allyl-terminated polyols via a Pt-catalyzed mechanism, forming stable Si-C linkages.

Optimization of Reaction Parameters

Key variables include catalyst loading (0.5–2.0 wt% Pt), temperature (80–120°C), and solvent polarity. A study using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane) achieved 93% yield at 100°C in toluene. Excess alcohol (3:1 molar ratio) ensures complete conversion, while inert atmospheres prevent oxidation. Table 1 summarizes optimal conditions from patent data.

Table 1: Hydrosilylation Parameters for Trisiloxaneoctol Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst (Pt) | 0.5–2.0 wt% | 1.2 wt% |

| Temperature | 80–120°C | 100°C |

| Reaction Time | 1–4 hours | 2 hours |

| Alcohol:Siloxane Ratio | 2:1–5:1 | 3:1 |

| Solvent | Toluene, THF | Toluene |

Post-Reaction Processing

Crude products undergo vacuum distillation to remove unreacted siloxanes and solvents. Fractional crystallization in hexane further purifies the product, yielding >99% purity. Nuclear magnetic resonance (NMR) confirms structure: peaks at -19.5 ppm (central Si), -57.3 ppm (terminal Si-O).

Acid-Catalyzed Condensation

Siloxane-Polyol Coupling

NASA-developed methods utilize acid-catalyzed condensation of diethoxyhexamethyltrisiloxane with trimethylolpropane (TMP). Sulfuric acid (0.5–1.0 M) protonates ethoxy groups, enabling nucleophilic attack by TMP hydroxyls. The reaction proceeds via:

Ethanol byproducts are removed via Dean-Stark distillation, driving equilibrium toward product formation.

Scalability and Industrial Adaptation

Batch reactors achieve 85–90% yield at 80°C over 8 hours. Continuous flow systems enhance efficiency, reducing reaction time to 3 hours with comparable yields. Table 2 contrasts batch vs. flow conditions.

Table 2: Acid-Catalyzed Condensation Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature | 80°C | 100°C |

| Residence Time | 8 hours | 3 hours |

| Catalyst (H₂SO₄) | 1.0 M | 0.75 M |

| Yield | 85–90% | 88–92% |

Structural Characterization

Fourier-transform infrared (FTIR) spectra show Si-O-Si stretches at 1050–1100 cm⁻¹ and hydroxyl (-OH) bands at 3400 cm⁻¹. Gel permeation chromatography (GPC) confirms molecular weights (Mₙ) of 800–1200 Da, with polydispersity indices <1.2.

Comparative Analysis of Methods

Yield and Purity

Hydrosilylation offers higher yields (93% vs. 90%) but requires expensive Pt catalysts. Acid-catalyzed condensation uses cheaper reagents but necessitates rigorous byproduct removal.

Industrial Feasibility

Continuous flow systems favor acid catalysis for large-scale production, while hydrosilylation suits high-purity, low-volume applications like pharmaceuticals.

Emerging Techniques and Innovations

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Trisiloxaneoctol’s structural and physicochemical properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to determine molecular structure, Fourier-transform infrared (FT-IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability. Ensure experimental replicates and cross-validate results with computational modeling (e.g., density functional theory) to confirm accuracy .

Q. How should researchers conduct a systematic literature review on this compound’s potential applications?

- Methodological Answer :

- Step 1 : Use Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT commercial") to filter academic papers.

- Step 2 : Prioritize peer-reviewed journals and exclude non-academic sources (e.g., patents, industry reports).

- Step 3 : Cross-reference findings using triangulation by comparing data from at least three independent studies to validate claims .

- Step 4 : Organize results into a comparative table (e.g., synthesis methods, yield percentages, analytical techniques) to identify knowledge gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Contradiction Analysis : Apply the TRIZ model to map conflicting results (e.g., catalytic efficiency vs. pH stability) and identify underlying variables (e.g., solvent purity, temperature fluctuations) .

- Experimental Replication : Reproduce disputed experiments under controlled conditions, documenting all parameters (e.g., reagent batch numbers, calibration logs).

- Triangulation : Validate findings using complementary methods (e.g., kinetic studies paired with spectroscopic monitoring) .

Q. What experimental design strategies are optimal for assessing this compound’s environmental impact in aquatic systems?

- Methodological Answer :

- Controlled Microcosm Studies : Design multi-tiered experiments simulating natural ecosystems, varying parameters like concentration (0.1–100 ppm) and exposure duration (24–72 hours).

- Statistical Models : Use ANOVA to analyze dose-response relationships and principal component analysis (PCA) to isolate confounding variables (e.g., organic matter content) .

- Ethical Validation : Follow EPA guidelines for ecotoxicological testing and ensure data transparency by publishing raw datasets in open-access repositories .

Q. How can researchers integrate multi-omics data to study this compound’s metabolic pathways in biological systems?

- Methodological Answer :

- Workflow :

Transcriptomics : Identify gene expression changes via RNA sequencing in model organisms (e.g., Daphnia magna).

Metabolomics : Use LC-MS to profile metabolite shifts linked to this compound exposure.

Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to map interactions and validate hypotheses using knockout models .

- Quality Control : Include negative controls and use R/Bioconductor packages for reproducible statistical analysis .

Key Methodological Recommendations

- Data Validation : Always employ triangulation (e.g., experimental, computational, and literature-derived data) to enhance credibility .

- Ethical Compliance : Cite primary sources rigorously and avoid referencing retracted papers unless for critical analysis .

- Advanced Tools : Leverage software like R, Python, or MATLAB for statistical modeling, ensuring code and datasets are archived in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.